2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one

Description

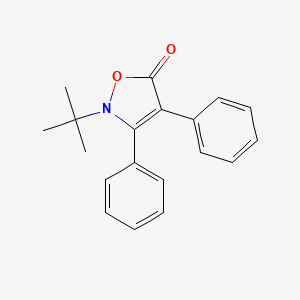

2-(tert-Butyl)-3,4-diphenylisoxazol-5(2H)-one is a substituted isoxazolone derivative characterized by a tert-butyl group at position 2 and phenyl groups at positions 3 and 4 of the isoxazolone ring. Isoxazolones are five-membered heterocyclic compounds containing oxygen and nitrogen, widely studied for their biological activities, including enzyme inhibition and antimicrobial properties. The tert-butyl group introduces steric bulk, which may influence molecular conformation, solubility, and binding interactions in biological systems .

Properties

CAS No. |

112175-82-3 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)20-17(15-12-8-5-9-13-15)16(18(21)22-20)14-10-6-4-7-11-14/h4-13H,1-3H3 |

InChI Key |

ZPLPXDIYINYNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Table 2: Comparative Physical and Spectroscopic Data

- Insights :

Comparison with Heterocyclic Analogs

- Oxadiazolinone Derivatives: Compounds like 2-tert-butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one () replace the isoxazolone ring with an oxadiazolinone system. These derivatives often exhibit higher thermal stability but reduced enzymatic selectivity compared to isoxazolones .

- Dioxazolone Derivatives : 3-(4-(tert-butyl)phenyl)-1,4,2-dioxazol-5-one (CAS 117032-68-5) has a different heterocyclic core (dioxazolone), leading to distinct electronic properties and synthetic applications .

Biological Activity

The compound 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a member of the isoxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a tert-butyl group and two phenyl rings attached to an isoxazole core. The synthesis typically involves the condensation of appropriate phenyl and isoxazole precursors under acidic or basic conditions.

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Tert-butyl acetoacetate + phenylhydrazine | Acidic medium | Isoxazole precursor |

| 2 | Isoxazole precursor + phenyl groups | Heat/solvent | This compound |

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release.

- Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting oxidative stress.

- Neuroprotective Activity : Its effects on acetylcholinesterase inhibition suggest potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Anti-inflammatory Activity : In a study evaluating the compound's anti-inflammatory effects, it was found to reduce interleukin-1β (IL-1β) release in human macrophages significantly. The inhibition rate reached approximately 30% at a concentration of 10 µM .

- Anticancer Activity : A recent investigation into its anticancer properties revealed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15 to 25 µM. Notably, it induced apoptosis via caspase activation pathways .

- Neuroprotective Effects : Another study highlighted its potential as an acetylcholinesterase inhibitor, with an IC50 value indicating strong inhibitory activity (IC50 = 12 µM), suggesting therapeutic applications for Alzheimer's disease .

Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Human macrophages | 10 | IL-1β release inhibition |

| Anticancer | MCF-7 | 20 | Induction of apoptosis |

| Anticancer | HCT-116 | 15 | Cell cycle arrest |

| Neuroprotective | Enzymatic assay | 12 | Acetylcholinesterase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.